Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and is further functionalized with sulfonyl, sulfamoyl, and piperidinyl groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction using chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Attachment of the Piperidinyl Group: The piperidinyl group is attached via a nucleophilic substitution reaction, where piperidine reacts with a suitable electrophilic intermediate.
Final Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl and piperidinyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride.
Substitution: The benzothiazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the sulfamoyl group.
Reduction: Amines from the imino group.
Substitution: Various substituted benzothiazoles depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in organic synthesis and materials science.
Biology
Biologically, the compound’s benzothiazole core is known for its antimicrobial and anticancer properties. The presence of sulfonyl and sulfamoyl groups can enhance these activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with biological targets such as enzymes or receptors. The sulfonyl and sulfamoyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzothiazole core can intercalate with DNA, disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but lack the additional functional groups.
Sulfonyl Compounds: Compounds such as sulfonamides and sulfonylureas have similar sulfonyl groups but different core structures.
Piperidinyl Compounds: Piperidine derivatives like piperidine-4-carboxylic acid have the piperidine ring but differ in their overall structure.
Uniqueness
Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a benzothiazole core with sulfonyl, sulfamoyl, and piperidinyl groups. This combination provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other compounds with similar individual components.
This detailed overview highlights the complexity and potential of this compound in various scientific fields
Properties
IUPAC Name |
methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7S3/c1-33-20(27)14-26-18-10-9-17(35(23,29)30)13-19(18)34-22(26)24-21(28)15-5-7-16(8-6-15)36(31,32)25-11-3-2-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3,(H2,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYVDFSLIQUTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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